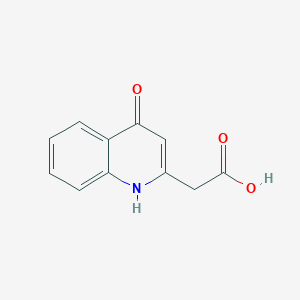
3-Formyl-8-methoxychromone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl-8-methoxychromone is a chemical compound belonging to the chromone family. Chromones are benzopyrone derivatives known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a formyl group at the third position and a methoxy group at the eighth position on the chromone ring, contributing to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-8-methoxychromone typically involves the Vilsmeier-Haack reaction, which is a formylation method using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction starts with 2-hydroxyacetophenone, which undergoes formylation to produce the desired chromone derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Vilsmeier-Haack reaction remains a cornerstone in its synthesis due to its efficiency and relatively mild reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Formyl-8-methoxychromone undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the methoxy group under basic conditions.
Major Products:
Oxidation: 3-Carboxy-8-methoxychromone.
Reduction: 3-Hydroxymethyl-8-methoxychromone.
Substitution: Various substituted chromones depending on the nucleophile used.
Applications De Recherche Scientifique
3-Formyl-8-methoxychromone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Formyl-8-methoxychromone involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: The inhibition of topoisomerase leads to the disruption of DNA replication and cell division, contributing to its anticancer properties.
Comparaison Avec Des Composés Similaires
- 3-Formyl-5-methoxychromone
- 3-Formyl-7-methoxychromone
- 6-Bromo-3-formylchromone
- 6-Chloro-3-formylchromone
Comparison: 3-Formyl-8-methoxychromone is unique due to the position of its methoxy group, which influences its reactivity and biological activity. Compared to other formylchromones, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
53428-24-3 |
|---|---|
Formule moléculaire |
C11H8O4 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
8-methoxy-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C11H8O4/c1-14-9-4-2-3-8-10(13)7(5-12)6-15-11(8)9/h2-6H,1H3 |
Clé InChI |
CKEDZWWMONCZLW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1OC=C(C2=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B15069445.png)
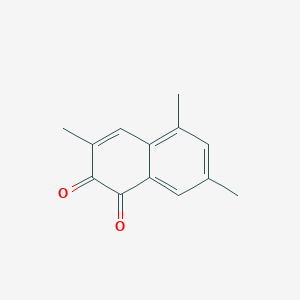
![3-methylchromeno[3,4-d]imidazol-4(3H)-one](/img/structure/B15069461.png)
![(Heptan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B15069463.png)
![5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15069471.png)
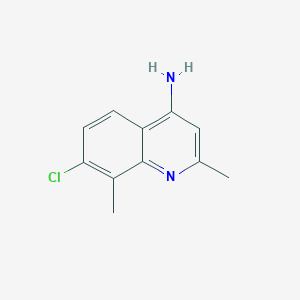

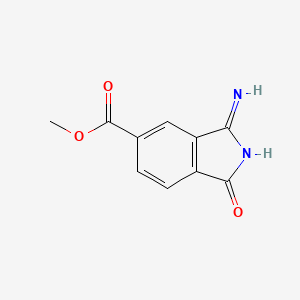
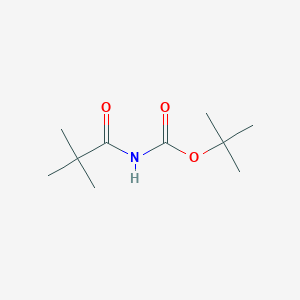
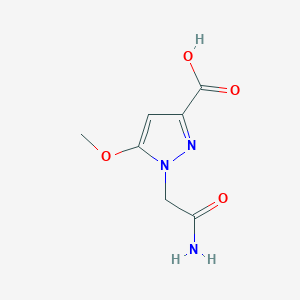
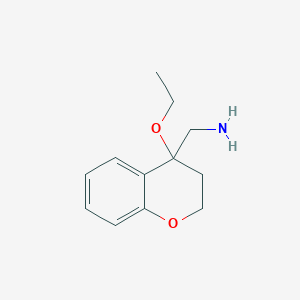

![[3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol](/img/structure/B15069535.png)
